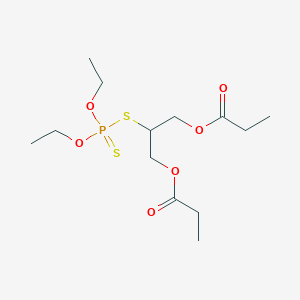
(2-Diethoxyphosphinothioylsulfanyl-3-propanoyloxypropyl) propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Diethoxyphosphinothioylsulfanyl-3-propanoyloxypropyl) propanoate, also known as DEPTSP, is a chemical compound that has gained attention in scientific research due to its potential use in various applications.
Mécanisme D'action
The mechanism of action of (2-Diethoxyphosphinothioylsulfanyl-3-propanoyloxypropyl) propanoate is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are essential for the growth and survival of bacteria, fungi, viruses, and cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, which can cause oxidative damage to cells. This compound has also been shown to reduce inflammation and improve insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2-Diethoxyphosphinothioylsulfanyl-3-propanoyloxypropyl) propanoate in lab experiments is its versatility. It can be used in a range of applications, from antibacterial studies to cancer research. However, one limitation is that this compound is a relatively new compound, and more research is needed to fully understand its properties and potential uses.
Orientations Futures
There are several future directions for research on (2-Diethoxyphosphinothioylsulfanyl-3-propanoyloxypropyl) propanoate. One area of interest is its potential use in developing new antibiotics to combat antibiotic-resistant bacteria. This compound has also shown promise in cancer research, and further studies could lead to the development of new cancer treatments. Additionally, research on the potential uses of this compound in other areas, such as agriculture and environmental science, could yield interesting results.
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential use in various applications. Its versatility and potential for use in developing new antibiotics and cancer treatments make it an area of interest for future research.
Méthodes De Synthèse
(2-Diethoxyphosphinothioylsulfanyl-3-propanoyloxypropyl) propanoate can be synthesized by reacting 3-mercaptopropionic acid with diethyl phosphite and thionyl chloride. The resulting product is then reacted with 3-chloro-2-hydroxypropyl acrylate to obtain this compound.
Applications De Recherche Scientifique
(2-Diethoxyphosphinothioylsulfanyl-3-propanoyloxypropyl) propanoate has been studied for its potential use as a bioactive molecule in various applications. It has been shown to have antibacterial, antifungal, and antiviral properties. This compound has also been studied for its potential use in cancer treatment as it has been shown to inhibit the growth of cancer cells.
Propriétés
Numéro CAS |
19594-35-5 |
|---|---|
Formule moléculaire |
C13H25O6PS2 |
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
(2-diethoxyphosphinothioylsulfanyl-3-propanoyloxypropyl) propanoate |
InChI |
InChI=1S/C13H25O6PS2/c1-5-12(14)16-9-11(10-17-13(15)6-2)22-20(21,18-7-3)19-8-4/h11H,5-10H2,1-4H3 |
Clé InChI |
RJDHZNOONXZYKJ-UHFFFAOYSA-N |
SMILES |
CCC(=O)OCC(COC(=O)CC)SP(=S)(OCC)OCC |
SMILES canonique |
CCC(=O)OCC(COC(=O)CC)SP(=S)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(E,3R,4R,5R,9R,10S,11S)-10-hydroxy-11-[(1S,3S,4R,5S,7R,8R,12E,14E,17S,19R)-17-hydroxy-4-(hydroxymethyl)-3,5,7-trimethoxy-8,14-dimethyl-11-oxo-10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-trien-9-yl]-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide](/img/structure/B216857.png)
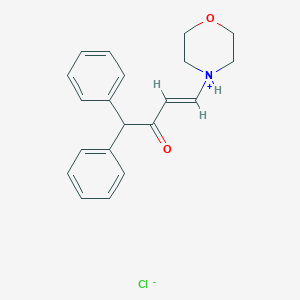
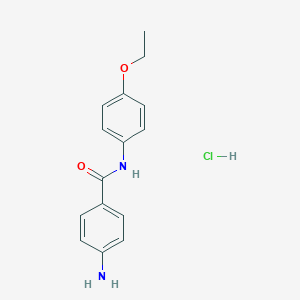
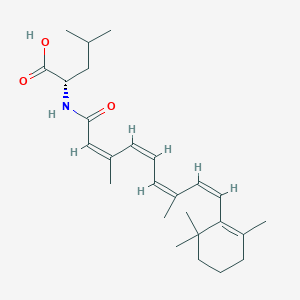
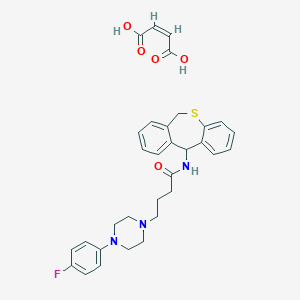
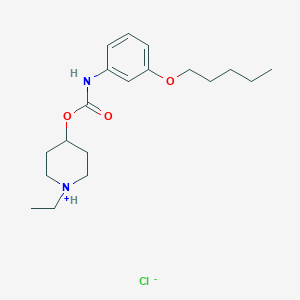
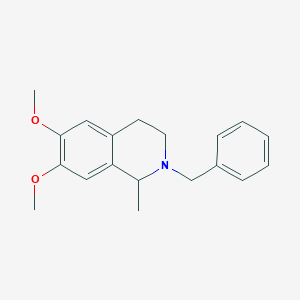
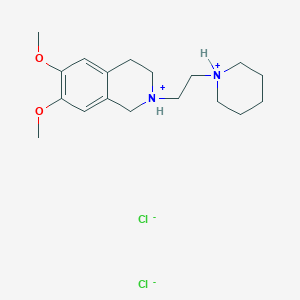
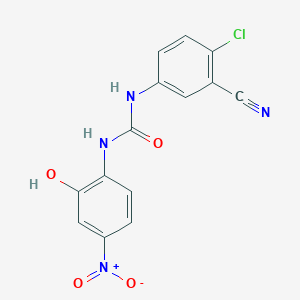
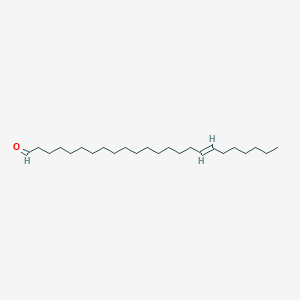
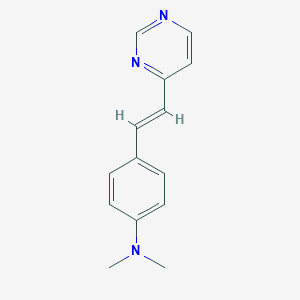
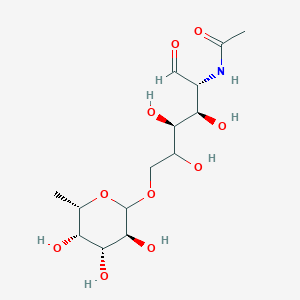
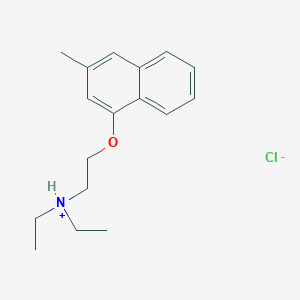
![[hydroxy-[[(2R,3S,5S)-3-hydroxy-5-[(5S)-5-methyl-2,4-dioxo-1,3-diazinan-1-yl]oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B216953.png)